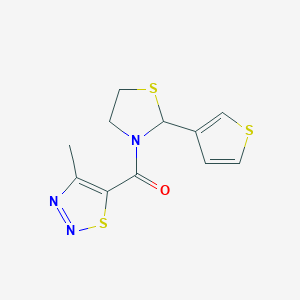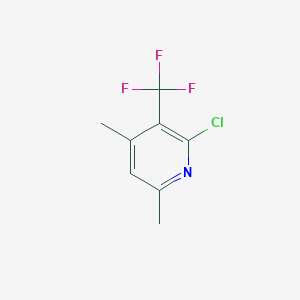
2-Chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of chlorine, methyl, and trifluoromethyl groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine typically involves the chlorination of 4,6-dimethyl-3-(trifluoromethyl)pyridine. One common method includes the reaction of 4,6-dimethyl-3-(trifluoromethyl)pyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Electrophilic Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dihydropyridine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can improve the compound’s bioavailability and target specificity . The chlorine atom and methyl groups contribute to the compound’s reactivity, enabling it to form covalent bonds with target proteins or enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(trifluoromethyl)pyridine: Similar in structure but lacks the methyl groups, which may affect its reactivity and applications.
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine:
Uniqueness
2-Chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine is unique due to the presence of both trifluoromethyl and methyl groups, which impart distinct chemical properties such as increased lipophilicity and reactivity. These features make it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2-chloro-4,6-dimethyl-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-4-3-5(2)13-7(9)6(4)8(10,11)12/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMIDTVEHBXXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733611.png)
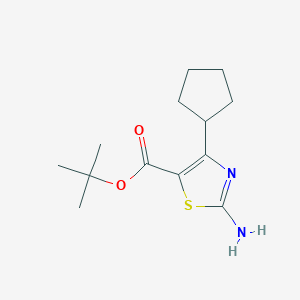
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2733616.png)
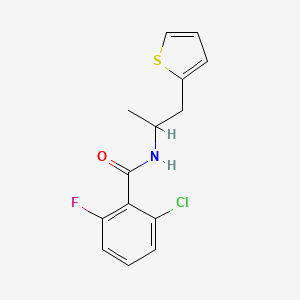

![N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2733620.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid](/img/structure/B2733622.png)
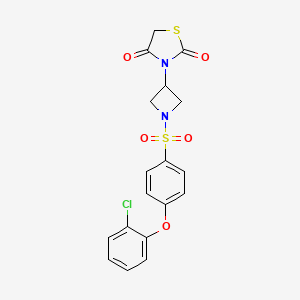
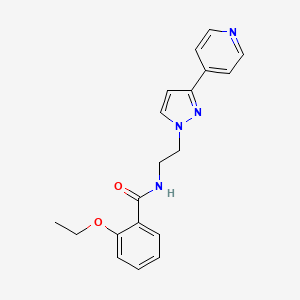
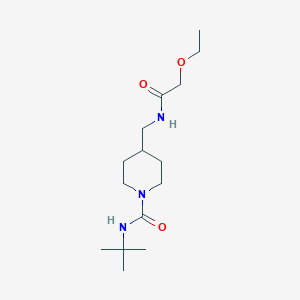
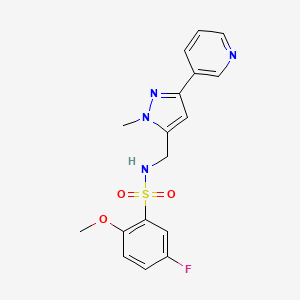
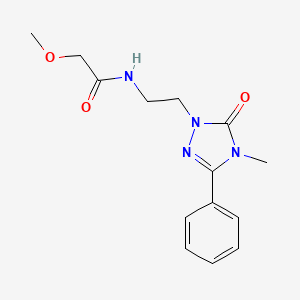
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2733630.png)
